molecular formula C15H12ClNO B1625283 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole CAS No. 88489-87-6

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole

Cat. No. B1625283
CAS RN: 88489-87-6
M. Wt: 257.71 g/mol
InChI Key: GISFVZAWWLPIJD-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Cymoxanil and is used as a fungicide in agriculture. However,

Mechanism Of Action

The mechanism of action of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole involves the binding of the compound to metal ions. The compound has a high affinity for copper and zinc ions and forms stable complexes with them. The binding of the compound to metal ions results in a fluorescence signal, which can be detected using fluorescence microscopy or spectroscopy.

Biochemical And Physiological Effects

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has no known biochemical or physiological effects on living organisms. However, its ability to detect metal ions in biological samples has potential applications in the diagnosis and treatment of diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole in lab experiments include its high sensitivity and selectivity for metal ions, its ease of use, and its compatibility with fluorescence microscopy and spectroscopy techniques. The limitations of using this compound include its potential toxicity to living cells and its limited stability in aqueous solutions.

Future Directions

For the use of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole in scientific research include the development of new fluorescent probes for the detection of other metal ions, the optimization of the synthesis method for improved yield and purity, and the investigation of its potential applications in the diagnosis and treatment of diseases.
In conclusion, 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has potential applications in scientific research as a fluorescent probe for the detection of metal ions. Its high sensitivity and selectivity for metal ions make it a valuable tool for the study of metal ion homeostasis in living cells. Further research is needed to optimize its synthesis method, improve its stability in aqueous solutions, and investigate its potential applications in the diagnosis and treatment of diseases.

Scientific Research Applications

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has potential applications in scientific research as a fluorescent probe for the detection of metal ions. This compound has been used to detect copper ions in living cells and has shown promising results. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples.

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISFVZAWWLPIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465870
Record name 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole

CAS RN

88489-87-6
Record name 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With stirring, 5 g (26.3 mmol) of p-toluenesulphonic acid monohydrate were added to 116 g (about 406 mmol) of 4-(chloromethyl)-N-(2-hydroxy-5-methylphenyl)benzamide in 700 ml of 1,2-dichlor-obenzene. The reaction solution was then heated to 175° C. (oil bath temperature) and stirred at this temperature on a water separator for 3 hours. The reaction solution was then cooled to room temperature, 200 ml of hexane were added and the mixture was stirred for about 1 hour. The precipitated solid was filtered off, washed with hexane and air-dried. This gave 56 g (217.29 mmol, 53% of theory) of the target compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
4-(chloromethyl)-N-(2-hydroxy-5-methylphenyl)benzamide
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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